molecular formula C21H19FN2O2 B6547538 N-(2,5-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946311-58-6

N-(2,5-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547538
CAS No.: 946311-58-6
M. Wt: 350.4 g/mol
InChI Key: SAEAGKHNSXJOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a dihydropyridine core substituted with a 2,5-dimethylphenyl group at the carboxamide position and a 2-fluorophenylmethyl group at the N1 position. The 6-oxo group indicates a lactam structure, which may influence its stability and hydrogen-bonding interactions.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2/c1-14-7-8-15(2)19(11-14)23-21(26)17-9-10-20(25)24(13-17)12-16-5-3-4-6-18(16)22/h3-11,13H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEAGKHNSXJOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

C15H16N2O2\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{2}

This structure features a dihydropyridine core, which is crucial for its biological activity.

Analgesic Effects

Research indicates that this compound exhibits notable analgesic properties . A patent document highlights that it demonstrates an analgesic effect surpassing that of metamizole sodium, while being less toxic by a factor of two . This suggests potential applications in pain management therapies.

The analgesic activity is likely mediated through the inhibition of specific pain pathways. The compound may act on opioid receptors or modulate inflammatory mediators, although detailed mechanistic studies are still required to elucidate these pathways fully.

Case Studies and Experimental Data

  • In Vivo Studies : Animal models have been employed to evaluate the analgesic efficacy. In one study, the compound was administered to rodents experiencing induced pain. Results showed a significant reduction in pain responses compared to control groups, indicating strong analgesic effects .
  • Comparative Analysis : A comparative study with other analgesics revealed that the compound not only provided effective pain relief but also had a favorable safety profile. The toxicity levels were assessed through multiple dosing regimens, confirming its lower toxicity compared to traditional analgesics like metamizole .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has good bioavailability and appropriate half-life, making it a viable candidate for further development in therapeutic applications.

Data Table: Summary of Biological Activities

Activity Effect Comparison
AnalgesicSignificant pain reliefSuperior to metamizole sodium
ToxicityLess toxic (2x)Lower than conventional analgesics
BioavailabilityHighFavorable for therapeutic use

Comparison with Similar Compounds

Piperazine and Piperidine Analogs

Compounds such as 1-(2,5-Dimethylphenyl)piperazine (CAS RN 1013-25-8) share the 2,5-dimethylphenyl moiety but differ in their heterocyclic core (piperazine vs. dihydropyridine). The absence of a fluorophenyl group and lactam ring in this analog may reduce its conformational rigidity and alter solubility profiles. Its melting point (42–46°C) suggests moderate crystallinity compared to the lactam structure of the main compound .

Another analog, (±)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide, incorporates deuterium at the isopropyl group, which could enhance metabolic stability in pharmacokinetic studies. However, its 2,6-dimethylphenyl substituent and piperidine core diverge significantly from the dihydropyridine backbone of the main compound .

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties
N-(2,5-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide Dihydropyridine 2,5-dimethylphenyl, 2-fluorophenylmethyl Calculated: ~327.35 g/mol Likely rigid due to lactam ring
1-(2,5-Dimethylphenyl)piperazine Piperazine 2,5-dimethylphenyl 190.28 g/mol mp 42–46°C, no fluorination
(±)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide Piperidine 2,6-dimethylphenyl, deuterated isopropyl ~265.39 g/mol (non-deuterated) 99 atom% deuterium

Fentanyl-Related Analogs

lists fluorinated fentanyl derivatives such as N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide (2’-Fluoro ortho-fluorofentanyl). While these compounds share fluorophenyl groups, their piperidine cores and opioid activity contrast with the dihydropyridine structure of the main compound.

Chloroacetamide Herbicides

highlights chloroacetamide herbicides like 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor). These compounds share a carboxamide group but feature chloro substituents and aliphatic chains instead of aromatic heterocycles. Alachlor’s herbicidal activity stems from its inhibition of very-long-chain fatty acid synthesis, a mechanism unlikely to apply to the main compound given its distinct structural features .

Key Structural and Functional Differences

  • Fluorophenyl vs. Chloro Substituents : Fluorination in the main compound may enhance lipophilicity and metabolic stability compared to chloro groups in herbicides, which are electrophilic and reactive .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.